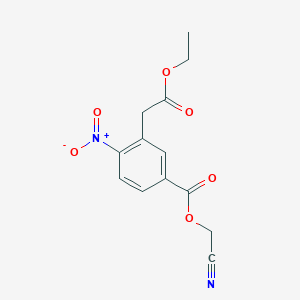
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanomethyl group, an ethoxy-oxoethyl group, and a nitro group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate typically involves the esterification of 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the product.
化学反応の分析
Types of Reactions
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, nucleophiles
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 3-(2-ethoxy-2-oxoethyl)-4-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoic acid and cyanomethyl alcohol
科学的研究の応用
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester and cyanomethyl groups can also participate in biochemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
- 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other similar compounds. This unique functional group allows for specific interactions and reactions that are not possible with other benzoate derivatives.
特性
分子式 |
C13H12N2O6 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC名 |
cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C13H12N2O6/c1-2-20-12(16)8-10-7-9(13(17)21-6-5-14)3-4-11(10)15(18)19/h3-4,7H,2,6,8H2,1H3 |
InChIキー |
HLJOHBLKKJFWTN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C(=O)OCC#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



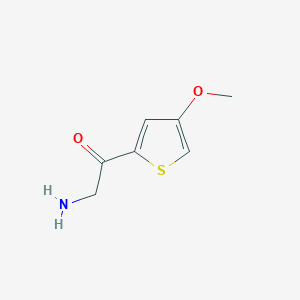
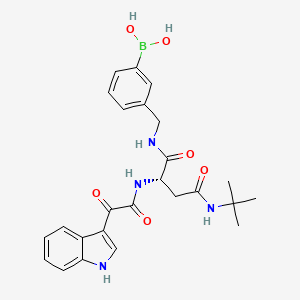
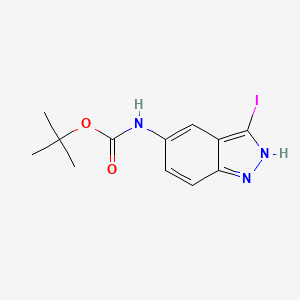

![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)

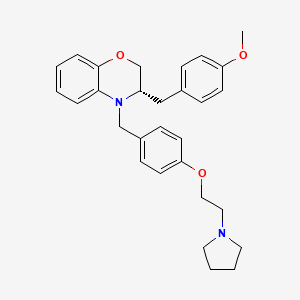
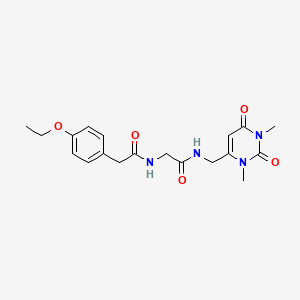

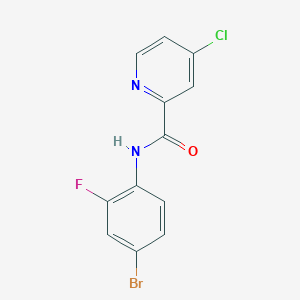
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)

![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
